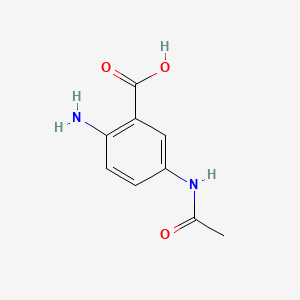

5-Acetamido-2-aminobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-acetamido-2-aminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-5(12)11-6-2-3-8(10)7(4-6)9(13)14/h2-4H,10H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOHXJQXAKNJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5068574 | |

| Record name | Benzoic acid, 5-(acetylamino)-2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50670-83-2 | |

| Record name | 5-Acetamidoanthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50670-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-(acetylamino)-2-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050670832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-(acetylamino)-2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 5-(acetylamino)-2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5068574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(acetylamino)-2-aminobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.530 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Acetamido-2-aminobenzoic acid chemical properties

An In-Depth Technical Guide to 5-Acetamido-2-aminobenzoic Acid: Properties, Synthesis, and Applications

Abstract

This compound is a substituted anthranilic acid derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its unique trifunctional structure, featuring a carboxylic acid, a primary aromatic amine, and an acetamido group, makes it a versatile building block for the synthesis of heterocyclic compounds and complex pharmaceutical intermediates. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and key applications, with a focus on its role in drug development.

Chemical Identity and Structure

This compound is systematically identified by its IUPAC name and CAS registry number, ensuring unambiguous reference in scientific literature and chemical databases.

-

IUPAC Name : this compound

-

CAS Number : 6627-02-7

-

Molecular Formula : C₉H₁₀N₂O₃

-

Molecular Weight : 194.19 g/mol

-

Synonyms : 2-Amino-5-acetamidobenzoic acid, 5-(Acetylamino)-2-aminobenzoic acid

The molecule's structure is characterized by a benzene ring substituted with three key functional groups. The relative positions of the amino and carboxylic acid groups (ortho to each other) classify it as an anthranilic acid derivative. The acetamido group at position 5 significantly influences the molecule's electronic properties and reactivity.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic data are critical for the identification, purification, and handling of the compound in a research setting.

Physical Properties

The compound is typically a solid at room temperature with limited solubility in non-polar solvents.

| Property | Value | Source |

| Melting Point | 201-204 °C | |

| Appearance | Light brown to grey or beige powder/crystals | |

| Solubility | Soluble in methanol, DMSO. Sparingly soluble in water. | |

| pKa | (Predicted) Acidic: 2.15; Basic: 1.77 |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structural integrity and purity of the compound.

-

¹H NMR (Proton NMR) : In a solvent like DMSO-d₆, the spectrum would characteristically show:

-

A singlet for the acetyl (CH₃) protons around δ 2.0 ppm.

-

A broad singlet for the primary amine (NH₂) protons.

-

Aromatic protons appearing as distinct signals in the δ 6.5-8.0 ppm range, with coupling patterns dictated by their positions.

-

A broad singlet for the carboxylic acid (COOH) proton, typically downfield (>10 ppm).

-

A singlet for the amide (NH) proton around δ 9.5 ppm.

-

-

IR (Infrared) Spectroscopy : The IR spectrum provides clear evidence of the key functional groups:

-

N-H stretching vibrations for the primary amine and secondary amide appear in the 3200-3500 cm⁻¹ region.

-

A strong C=O stretching band for the carboxylic acid is observed around 1680 cm⁻¹.

-

Another C=O stretching band for the amide (Amide I band) is typically seen near 1650 cm⁻¹.

-

O-H stretching from the carboxylic acid results in a very broad band from 2500-3300 cm⁻¹.

-

Synthesis and Purification

A common and reliable method for synthesizing this compound involves the selective reduction of a nitro group precursor, followed by acetylation. This multi-step process requires careful control of reaction conditions to ensure high yield and purity.

Synthetic Workflow: A Representative Protocol

The following protocol outlines a standard laboratory-scale synthesis starting from 2-amino-5-nitrobenzoic acid.

Step 1: Acetylation of the Amino Group The initial step is to protect the existing amino group as an acetamide. This is crucial because the subsequent reduction step would otherwise affect both the amino and nitro groups.

-

Rationale : Acetic anhydride is used in the presence of a base (like pyridine or sodium acetate) to acetylate the more nucleophilic amino group. The nitro group is unreactive under these conditions.

Step 2: Selective Reduction of the Nitro Group The nitro group of the intermediate (2-acetamido-5-nitrobenzoic acid) is selectively reduced to a primary amine.

-

Rationale : Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst and hydrogen gas is a clean and efficient method. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in acidic medium can be used. The choice of method depends on scale, available equipment, and desired purity profile.

5-Acetamido-2-aminobenzoic acid synthesis from 2-aminobenzoic acid

An In-Depth Technical Guide to the Synthesis of 5-Acetamido-2-aminobenzoic Acid from 2-Aminobenzoic Acid

Introduction

This compound, also known as 5-acetamidoanthranilic acid, is an important organic intermediate with applications in the synthesis of pharmaceuticals and specialized chemical compounds.[1] Its structure, featuring both a free amine and an acetamido group on the benzoic acid backbone, makes it a versatile building block. This guide provides a comprehensive, technically-grounded overview for the multi-step synthesis of this compound, commencing from the readily available precursor, 2-aminobenzoic acid (anthranilic acid).

This document is intended for researchers, chemists, and professionals in drug development. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify procedural choices, and provide a framework for a reproducible and verifiable synthesis.

Overall Synthetic Strategy

The transformation of 2-aminobenzoic acid into this compound is not a direct, single-step reaction. It requires a strategic sequence of functional group transformations to achieve the desired substitution pattern. The most logical and efficient pathway involves three core stages:

-

Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring. The inherent directing effects of the substituents on 2-aminobenzoic acid are leveraged to install the nitro group at the C-5 position.

-

Chemoselective Reduction: Conversion of the newly introduced nitro group into a primary amine, yielding a diamine intermediate.

-

Regioselective N-Acetylation: The critical step of selectively acetylating the desired amino group at C-5, leaving the C-2 amino group untouched.

This strategy is designed to control the regiochemistry at each stage, leading to the desired isomer in high purity.

Caption: Overall 3-step synthesis of this compound.

Part 1: Electrophilic Nitration of 2-Aminobenzoic Acid

Mechanistic Rationale

The initial step is a classic electrophilic aromatic substitution. The regiochemical outcome is governed by the directing effects of the two substituents on the starting material:

-

-NH₂ (Amino) Group: A powerful activating group and an ortho, para-director.

-

-COOH (Carboxyl) Group: A deactivating group and a meta-director.

The position para to the strongly activating amino group (C-5) is also meta to the deactivating carboxyl group. This alignment of directing effects makes the C-5 position the most electronically favorable site for electrophilic attack by the nitronium ion (NO₂⁺), leading to the formation of 5-nitro-2-aminobenzoic acid with high selectivity. The reaction is typically performed in a strong acid mixture (sulfuric and nitric acid) at reduced temperatures to control the rate of reaction and prevent unwanted side products.

Experimental Protocol

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cautiously add 2-aminobenzoic acid to concentrated sulfuric acid, ensuring the temperature is maintained below 10°C with an ice-salt bath.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this mixture in a separate ice bath.

-

Addition: Add the cold nitrating mixture dropwise to the stirred solution of 2-aminobenzoic acid over a period of 60-90 minutes. Critically, maintain the internal reaction temperature below 5°C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours, letting it slowly warm to room temperature.

-

Work-up and Isolation: Pour the reaction mixture carefully onto crushed ice. The precipitated yellow solid, 5-nitro-2-aminobenzoic acid, is isolated by vacuum filtration.

-

Purification: Wash the crude product thoroughly with cold water to remove residual acid. The product can be further purified by recrystallization from an appropriate solvent system, such as aqueous ethanol.

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |

| 2-Aminobenzoic Acid | 137.14 | 1.0 | 137.1 g |

| Conc. Sulfuric Acid (98%) | 98.08 | - | ~400 mL |

| Conc. Nitric Acid (70%) | 63.01 | 1.1 | ~70 mL |

Table 1: Representative quantities for the nitration of 2-aminobenzoic acid.

Part 2: Reduction of 5-Nitro-2-aminobenzoic Acid

Mechanistic Rationale

This step involves the reduction of the aromatic nitro group to a primary amine. While various reducing agents can accomplish this, a common and effective method for laboratory and industrial synthesis is the use of a metal in acidic media, such as iron powder in acetic acid.[2] This method is favored for its efficiency, lower cost, and milder conditions compared to catalytic hydrogenation or harsher reagents like tin(II) chloride. The iron acts as the electron donor, and the acetic acid serves as a proton source and solvent. The reaction proceeds through several intermediates (nitroso, hydroxylamine) before yielding the final amine.

Experimental Protocol

-

Reaction Setup: Charge a round-bottom flask, equipped with a reflux condenser and a mechanical stirrer, with 5-nitro-2-aminobenzoic acid and glacial acetic acid.

-

Addition of Reducing Agent: Add iron powder to the mixture in portions to control the initial exothermic reaction.

-

Reflux: Once the addition is complete, heat the mixture to a gentle reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, filter the reaction mixture hot through a pad of celite to remove the iron and iron oxide salts.

-

Precipitation: The filtrate is concentrated under reduced pressure. The pH is then carefully adjusted with an aqueous base (e.g., ammonium hydroxide) to precipitate the product, 2,5-diaminobenzoic acid.

-

Purification: The crude product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization may be performed if necessary.

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |

| 5-Nitro-2-aminobenzoic Acid | 182.12 | 1.0 | 182.1 g |

| Iron Powder | 55.85 | ~3.0 | ~167.5 g |

| Glacial Acetic Acid | 60.05 | - | ~1 L |

Table 2: Representative quantities for the reduction of 5-nitro-2-aminobenzoic acid.

Part 3: Regioselective N-Acetylation of 2,5-Diaminobenzoic Acid

Mechanistic Rationale

This is the most critical step of the synthesis, requiring selective acylation of the C-5 amino group in the presence of the C-2 amino group. Direct acetylation with acetic anhydride under neutral or basic conditions would likely result in a mixture of products, including di-acetylation and preferential acetylation at the more nucleophilic C-2 position.

Selectivity can be achieved by exploiting the difference in basicity between the two amino groups under acidic conditions.[3] The C-2 amino group, being ortho to the electron-withdrawing carboxylic acid, is expected to be more basic than the C-5 amino group. By conducting the reaction in the presence of a mineral acid, the more basic C-2 amine is preferentially protonated, forming an ammonium salt. This protonated group is no longer nucleophilic and does not react with the acetylating agent. The less basic (and now unprotonated) C-5 amino group remains free to act as a nucleophile, attacking the acetic anhydride to selectively form the desired this compound.[3]

Caption: Experimental workflow for the selective acetylation step.

Experimental Protocol

-

Protonation: Prepare an aqueous solution of a mineral acid, such as hydrochloric acid. Dissolve the 2,5-diaminobenzoic acid in this solution with stirring and cool to approximately 10-15°C.

-

Acetylation: Add one molar equivalent of acetic anhydride dropwise to the cold, stirred solution. A precipitate of the product's hydrochloride salt may begin to form.[3]

-

Reaction Completion: Continue stirring the mixture in the cold for an additional 2-3 hours.

-

Isolation of Salt: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold water.

-

Liberation of Free Acid: Suspend the filtered salt in water and carefully add a base (e.g., dilute sodium hydroxide solution) with stirring until the pH of the slurry is stable in the range of 3.5-4.0.

-

Final Purification: The free acid, this compound, is collected by filtration, washed with cold water to remove any remaining salts, and dried under vacuum. The final product is typically an off-white or grey solid.[]

| Reagent | Molar Mass ( g/mol ) | Moles (mol) | Mass/Volume |

| 2,5-Diaminobenzoic Acid | 152.15 | 1.0 | 152.2 g |

| Conc. Hydrochloric Acid (37%) | 36.46 | ~2.0 | ~170 mL |

| Acetic Anhydride | 102.09 | 1.0 | ~95 mL |

| Water | 18.02 | - | As needed |

Table 3: Representative quantities for selective N-acetylation.

Characterization of this compound

To confirm the identity and purity of the final product, a suite of analytical techniques should be employed.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | |

| Molecular Weight | 194.19 g/mol | [] |

| Appearance | Grey to white solid | [] |

| Melting Point | ~230°C (decomposes) | [] |

| CAS Number | 50670-83-2 | [5] |

Table 4: Physical and chemical properties of this compound.

-

Infrared (IR) Spectroscopy: Key stretches to identify include N-H stretches for both the primary amine and the amide, a C=O stretch for the amide (Amide I band), and a C=O stretch for the carboxylic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show distinct signals for the aromatic protons, the amine protons, the amide N-H proton, and the acetyl methyl group. ¹³C NMR will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): To confirm the molecular weight of 194.19 g/mol .

Conclusion

The synthesis of this compound from 2-aminobenzoic acid is a robust multi-step process that serves as an excellent case study in the strategic application of fundamental organic reactions. Success hinges on the careful control of regiochemistry, particularly during the initial nitration and the final selective acetylation steps. By leveraging the principles of substituent directing effects and the differential basicity of functional groups, the target molecule can be produced in a logical and reproducible manner. This guide provides the foundational knowledge and procedural detail for researchers to successfully undertake this synthesis.

References

- CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material.

- Erikson, J. (1972). N-Acetylanthranilic Acid: A Highly Triboluminescent Material. Journal of Chemical Education, 49(10), 688.

- Experiment 8 - Amide Preparation. WebAssign.

- This compound | 50670-83-2. Smolecule. (2023).

- Process for the preparation of 3-acetamido-5-aminobenzoic acid. Google Patents. (1975). US3907880A.

- This compound | 50670-83-2. Sigma-Aldrich.

- 5-acetamino-2-aminobenzoic acid | 50670-83-2. BOC Sciences.

- cas number 50670-83-2 | this compound. molecularinfo.com.

- 5-Acetamidoanthranilic acid synthesis. ChemicalBook.

Sources

A-Pillar of Modern Drug Development: Spectroscopic Characterization of 5-Acetamido-2-aminobenzoic Acid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Analytical Imperative in Pharmaceutical Science

In the landscape of pharmaceutical development, the unambiguous structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality; it is the bedrock of safety and efficacy. 5-Acetamido-2-aminobenzoic acid, a substituted anthranilic acid derivative, represents a core structural motif in numerous pharmacologically active compounds. Its precise characterization is paramount. This guide provides an in-depth exploration of the spectroscopic techniques—Infrared (IR) and Nuclear Magnetic Resonance (NMR)—used to elucidate and confirm the molecular structure of this compound, framed from the perspective of a senior application scientist. Our focus is not just on the data, but on the causal logic behind the experimental choices and interpretation, ensuring a robust and self-validating analytical workflow.

Part 1: Infrared (IR) Spectroscopy - Unveiling Functional Groups

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1] Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an indispensable tool for identifying the key chemical moieties within a molecule like this compound.

Predicted IR Absorption Profile

The structure of this compound contains several key functional groups: a secondary amide, a primary aromatic amine, a carboxylic acid, and a substituted benzene ring. Each of these groups has a distinct vibrational signature.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity/Shape | Rationale |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Very Broad | The extreme broadness is a hallmark of the hydrogen-bonded O-H in the carboxylic acid dimer.[2][3][4] |

| Amine & Amide | N-H stretch | 3200 - 3500 | Medium, Sharp | The primary amine (-NH₂) and secondary amide (-NH-) stretches appear in this region. The amine may show two distinct peaks.[2][3] |

| Acetyl Group | C-H stretch (sp³) | 2850 - 2950 | Medium | Characteristic of the methyl group in the acetamido moiety.[3] |

| Aromatic Ring | C-H stretch (sp²) | 3000 - 3100 | Medium to Weak | Stretching of the C-H bonds on the benzene ring.[5] |

| Carboxylic Acid | C=O stretch | 1700 - 1725 | Strong, Sharp | The carbonyl of the carboxylic acid is expected in this range.[2][3][4] |

| Amide | C=O stretch (Amide I) | 1650 - 1700 | Strong, Sharp | The amide carbonyl typically absorbs at a slightly lower wavenumber than the carboxylic acid due to resonance.[3][4] |

| Aromatic Ring | C=C stretch | 1430 - 1600 | Medium to Weak | Multiple bands are expected, characteristic of the benzene ring.[3][4][5] |

| Amide | N-H bend (Amide II) | 1550 - 1475 | Medium | A characteristic band for secondary amides. |

| Carboxylic Acid/Amine | C-N / C-O stretch | 1250 - 1335 | Strong | These stretches appear in the fingerprint region and are highly characteristic.[6] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.[7] The technique involves pressing the sample against a high-refractive-index crystal (like diamond or zinc selenide), allowing an evanescent wave to penetrate a few microns into the sample, where it can be absorbed.[8][9]

Methodology:

-

Instrument Preparation: Ensure the ATR crystal surface is impeccably clean. This is a critical step; any residue from previous analyses will contaminate the spectrum. Clean with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

-

Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be recorded.[1] This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the software to subtract these signals from the sample spectrum.

-

Sample Application: Place a small amount of the powdered this compound onto the center of the ATR crystal. A few milligrams is sufficient.

-

Pressure Application: Lower the pressure clamp to apply firm, consistent pressure on the sample. This ensures good contact between the sample and the crystal, which is essential for a high-quality spectrum. Do not overtighten, as this can damage the crystal.[1]

-

Sample Spectrum Acquisition: Initiate the sample scan. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is standard for this type of analysis.

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled for interpretation.

Workflow for IR Spectroscopic Analysis

Caption: Workflow for ATR-FTIR analysis of this compound.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides unparalleled detail about the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. It allows us to determine the connectivity of atoms and infer the electronic environment of each nucleus.

¹H NMR Spectroscopy: A Proton's Perspective

Core Principles:

-

Chemical Shift (δ): The position of a signal on the spectrum (in ppm) indicates the electronic environment of the proton. Electron-withdrawing groups deshield protons, shifting them downfield (higher ppm).

-

Integration: The area under a signal is proportional to the number of protons it represents.

-

Spin-Spin Coupling (Splitting): Non-equivalent protons on adjacent carbons split each other's signals into multiplets. The 'n+1' rule is a useful guide, where 'n' is the number of adjacent, non-equivalent protons.[10]

Predicted ¹H NMR Spectrum (in DMSO-d₆): The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it solubilizes the compound and its residual proton peak (~2.50 ppm) does not obscure sample signals.[11][12] The acidic protons (from COOH, NH₂, and NH) are typically broad and may not show clear coupling.

| Proton Label | Environment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| Hₐ (COOH) | Carboxylic Acid | > 12.0 | Singlet (broad) | 1H | Highly deshielded acidic proton. |

| Hₑ (NH-Ac) | Amide | ~10.0 | Singlet (broad) | 1H | Deshielded by the adjacent carbonyl group. |

| Hₓ (Ar-H) | Aromatic | ~7.8 | Doublet | 1H | Ortho to the electron-withdrawing COOH group and meta to the NH₂ group. |

| Hᵧ (Ar-H) | Aromatic | ~7.5 | Doublet of Doublets | 1H | Ortho to the NH₂ group and meta to both COOH and NHAc groups. |

| H₂ (Ar-H) | Aromatic | ~7.2 | Doublet | 1H | Ortho to the electron-donating NH₂ group. |

| Hₙ (NH₂) | Amine | ~5.0 | Singlet (broad) | 2H | Less deshielded than the amide or acid protons. |

| Hₘ (CH₃) | Acetyl Methyl | ~2.1 | Singlet | 3H | Aliphatic protons adjacent to a carbonyl group. |

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR spectroscopy maps the carbon framework of the molecule. Chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

| Carbon Label | Environment | Predicted δ (ppm) | Rationale |

| C=O (COOH) | Carboxylic Acid | ~168-172 | Carbonyl carbons are highly deshielded. |

| C=O (Amide) | Amide | ~167-170 | Similar to the acid carbonyl, but slightly shielded by the nitrogen. |

| C-NH₂ | Aromatic | ~150-153 | Aromatic carbon attached to an electron-donating amino group. |

| C-NHAc | Aromatic | ~135-138 | Aromatic carbon attached to the electron-withdrawing acetamido group. |

| C-H (Ar) | Aromatic | ~115-135 | Aromatic C-H carbons appear in this characteristic range. |

| C-COOH | Aromatic | ~110-115 | Aromatic carbon attached to the carboxylic acid group. |

| CH₃ | Acetyl Methyl | ~24-26 | Aliphatic sp³ hybridized carbon. |

Experimental Protocol: Solution-State NMR

Acquiring high-quality NMR data is critically dependent on meticulous sample preparation.[11][13]

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[12][13]

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) using a pipette.[12][13] Deuterated solvents are essential to avoid large, interfering solvent signals in ¹H spectra and to provide a lock signal for the spectrometer.[11][14]

-

Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required. Any suspended particulate matter will degrade spectral quality.[11][12]

-

Transfer to NMR Tube: Carefully transfer the homogenous solution into a clean, high-quality 5 mm NMR tube.[13] Avoid any solid particles.

-

Spectrometer Setup: Insert the tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent, and the magnetic field will be "shimmed" to maximize homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum first, as it is much faster. Subsequently, acquire the more time-intensive ¹³C spectrum.

Workflow for NMR Spectroscopic Analysis

Caption: Workflow for ¹H and ¹³C NMR analysis of this compound.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of this compound is a clear demonstration of the synergy between IR and NMR spectroscopy. IR provides a rapid and definitive confirmation of the functional groups present, while ¹H and ¹³C NMR deliver an unambiguous map of the proton and carbon frameworks. Together, these techniques provide a self-validating system that confirms the molecular structure with a high degree of confidence, fulfilling the rigorous demands of the pharmaceutical industry. This guide has outlined not just the methods, but the underlying scientific rationale, empowering researchers to approach structural characterization with expertise and integrity.

References

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

-

Unknown. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link] undergraduates.pdf

-

Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

Unknown. (n.d.). NMR sample preparation guidelines. Retrieved from [Link]

-

UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

Mount Allison University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

- Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.

-

ResearchGate. (n.d.). (a) Schematic diagram of the experimental setup for ATR FTIR spectra.... Retrieved from [Link]

-

UCLA. (n.d.). IR Chart. Retrieved from [Link]

-

Unknown. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of the poly m-aminobenzoic acid coating synthesized on.... Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001123). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis .... Retrieved from [Link]

-

DergiPark. (2018, March 8). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 2-amino-. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Amino-5-bromobenzoic acid. Retrieved from [Link]

Sources

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 9. researchgate.net [researchgate.net]

- 10. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. organomation.com [organomation.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

Mass spectrometry analysis of 5-Acetamido-2-aminobenzoic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Acetamido-2-aminobenzoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound, a substituted anthranilic acid derivative, is a molecule of significant interest in pharmaceutical and biochemical research.[1] Its structural complexity, featuring a carboxylic acid, an aromatic amine, and an acetamido group, presents a unique analytical challenge.[1] Mass spectrometry (MS) stands as a powerful and indispensable tool for the qualitative and quantitative analysis of this compound, providing critical insights into its structure, purity, and metabolic fate. This guide offers a comprehensive, in-depth exploration of the mass spectrometric analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of experimental design, from sample preparation to spectral interpretation, grounded in both theoretical understanding and practical, field-proven expertise.

Chemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust mass spectrometry method.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | [2][3][4] |

| Molecular Weight | 194.19 g/mol | [2][3][4] |

| Monoisotopic Mass | 194.069142 Da | [4] |

| Melting Point | 230°C (decomposes) | [2][5] |

| pKa | ~1.99 (predicted for the carboxylic acid) | [2] |

| Appearance | White to gray or brown crystalline powder | [5] |

Part 1: Experimental Design & Methodologies

The successful mass spectrometric analysis of this compound hinges on a meticulously planned experimental workflow. This section outlines the critical steps, from sample preparation to the selection of appropriate ionization techniques and instrumentation.

Sample Preparation: The Foundation of Accurate Analysis

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and concentration, free from interfering matrix components.[6] Given the polar nature of this compound, a straightforward dissolution protocol is often sufficient for pure compounds.

Protocol 1: Standard Sample Preparation for LC-MS Analysis

-

Solvent Selection: Due to the presence of both a carboxylic acid and an amine, a polar protic solvent is ideal. A mixture of methanol and water (e.g., 50:50 v/v) is a good starting point. For enhanced solubility, the addition of a small amount of a volatile acid like formic acid (0.1%) can be beneficial, particularly for positive-ion mode ESI.[7]

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Dilute the stock solution with the mobile phase to be used for the LC-MS analysis to a final concentration suitable for the instrument's sensitivity (typically in the range of 1-10 µg/mL).[7]

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or the mass spectrometer's ion source.

For more complex matrices, such as biological fluids or reaction mixtures, a solid-phase extraction (SPE) protocol may be necessary to isolate the analyte and remove interfering substances.[8]

Protocol 2: Solid-Phase Extraction (SPE) for Complex Matrices

-

Cartridge Selection: A mixed-mode anion exchange cartridge is recommended to leverage the acidic nature of the carboxylic acid group.[8]

-

Conditioning: Condition the SPE cartridge with methanol followed by water.

-

Sample Loading: Adjust the pH of the sample to be slightly basic (e.g., pH 8-9) to ensure the carboxylic acid is deprotonated. Load the sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove neutral and basic impurities.

-

Elution: Elute the this compound using a solvent containing a volatile acid (e.g., 2% formic acid in methanol) to neutralize the analyte and disrupt its interaction with the sorbent.[8]

-

Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS analysis.

Ionization Techniques: Generating Gas-Phase Ions

The choice of ionization technique is critical and depends on the analyte's properties and the desired information. For this compound, "soft" ionization techniques are generally preferred to minimize fragmentation and preserve the molecular ion.[9]

Electrospray Ionization (ESI)

ESI is the most suitable technique for the analysis of polar molecules like this compound, especially when coupled with liquid chromatography (LC-MS).[10][11] It can be operated in both positive and negative ion modes.

-

Positive Ion Mode ([M+H]⁺): The primary amine group is readily protonated in an acidic mobile phase, leading to the formation of the protonated molecule at m/z 195.0764.

-

Negative Ion Mode ([M-H]⁻): The carboxylic acid group is easily deprotonated in a neutral or slightly basic mobile phase, resulting in the deprotonated molecule at m/z 193.0619.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is a good alternative to ESI, particularly for less polar compounds or when analyzing samples in non-polar solvents.[10] It is also a soft ionization technique that would be expected to produce a strong molecular ion signal for this compound.

Electron Ionization (EI)

EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[11][12] While this can be useful for structural elucidation by providing a detailed fragmentation pattern, it often results in a weak or absent molecular ion peak.[9] EI is typically used with gas chromatography (GC-MS), which would require derivatization of the polar functional groups of this compound to increase its volatility.

Mass Analyzer and Instrumentation

A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is highly recommended for the analysis of this compound. The high mass accuracy of these instruments allows for the determination of the elemental composition of the molecular ion and its fragments, providing a high degree of confidence in compound identification.

Part 2: Spectral Interpretation and Fragmentation Analysis

The mass spectrum of a compound provides a fingerprint of its molecular structure. Understanding the fragmentation patterns is key to structural confirmation and the identification of unknown related substances.

Expected Molecular Ions

As discussed, the choice of ionization mode will determine the observed molecular ion.

| Ionization Mode | Adduct | Calculated m/z |

| Positive ESI | [M+H]⁺ | 195.0764 |

| Negative ESI | [M-H]⁻ | 193.0619 |

| Positive EI | [M]⁺˙ | 194.0691 |

Proposed Fragmentation Pathway (Positive Ion Mode)

In positive ion mode ESI, fragmentation is typically induced by collision-induced dissociation (CID) in the mass spectrometer. The protonated molecule ([M+H]⁺) will be the precursor ion for MS/MS experiments.

Below is a proposed fragmentation pathway for the [M+H]⁺ ion of this compound.

Caption: Proposed fragmentation pathway of protonated this compound.

Explanation of Key Fragmentations:

-

Loss of Water (H₂O, -18.0106 Da): The initial loss of water from the carboxylic acid group is a common fragmentation pathway for benzoic acid derivatives.[13] This would result in a fragment ion at m/z 177.0658 .

-

Loss of Carbon Monoxide (CO, -27.9949 Da): Following the loss of water, the resulting acylium ion can lose carbon monoxide, leading to a fragment at m/z 149.0709 .

-

Loss of Ketene (CH₂CO, -42.0106 Da): The acetamido group can undergo cleavage with the loss of ketene, a characteristic fragmentation for N-acetylated compounds. This would produce a fragment ion at m/z 153.0815 , corresponding to protonated 2,5-diaminobenzoic acid.

-

Loss of Acetamide (CH₃CONH₂, -59.0371 Da): Cleavage of the amide bond can result in the loss of a neutral acetamide molecule, yielding a fragment at m/z 136.0393 .

Proposed Fragmentation Pathway (Negative Ion Mode)

In negative ion mode, the deprotonated molecule ([M-H]⁻) is the precursor ion.

Caption: Proposed fragmentation of deprotonated this compound.

Explanation of Key Fragmentations:

-

Loss of Carbon Dioxide (CO₂, -43.9898 Da): The most characteristic fragmentation for deprotonated carboxylic acids is the loss of carbon dioxide from the carboxylate anion. This would result in a major fragment ion at m/z 149.0719 .

-

Loss of Ketene (CH₂CO, -42.0106 Da): Similar to the positive ion mode, the loss of ketene from the acetamido group can occur, leading to a fragment at m/z 151.0512 .

-

Loss of an Acetyl Radical (CH₃CO, -43.0184 Da): Cleavage of the C-N bond of the acetamido group can result in the loss of an acetyl radical, producing a fragment ion at m/z 150.0642 .

Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow for the mass spectrometric analysis of this compound.

Caption: Overall workflow for the LC-MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of this compound is a powerful approach for its unambiguous identification and characterization. By carefully selecting the sample preparation method, ionization technique, and mass analyzer, researchers can obtain high-quality data that provides valuable insights into the molecular structure of this important compound. The proposed fragmentation pathways in this guide serve as a valuable reference for spectral interpretation, enabling confident structural elucidation in various research and development settings. The methodologies described herein are designed to be robust and reliable, reflecting the principles of scientific integrity and expertise.

References

-

ChemBK. (2024, April 9). 2-AMINO-5-ACETAMIDOBENZOIC ACID. Available at: [Link]

-

Vandenhelsken, M., et al. (n.d.). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. Atmospheric Measurement Techniques. Available at: [Link]

-

Fischer, K., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PLoS ONE, 15(9), e0239598. Available at: [Link]

-

PubChem. Benzoic acid, 5-(acetylamino)-2-amino-. Available at: [Link]

-

Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Available at: [Link]

-

ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Available at: [Link]

-

PharmaCores. (2025, July 15). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). Available at: [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

-

Waters Corporation. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Available at: [Link]

-

G. D'Orazio, et al. (2017). Identification of low molecular weight organic acids by ion chromatography/hybrid quadrupole time-of-flight mass spectrometry during the ozonation of an azo dye. Rapid Communications in Mass Spectrometry, 32(3), 227-236. Available at: [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Available at: [Link]

-

Nagendra Singh. (2021, May 23). Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 [Video]. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [Link]

-

Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.... Available at: [Link]

Sources

- 1. Buy this compound | 50670-83-2 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound, 97% | Fisher Scientific [fishersci.ca]

- 4. Benzoic acid, 5-(acetylamino)-2-amino- | C9H10N2O3 | CID 170890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Acetamidoanthranilic acid | 50670-83-2 [chemicalbook.com]

- 6. organomation.com [organomation.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. pharmafocuseurope.com [pharmafocuseurope.com]

- 11. acdlabs.com [acdlabs.com]

- 12. Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) [pharmacores.com]

- 13. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Crystal Structure of 5-Acetamido-2-aminobenzoic Acid: A Proposed Workflow for Determination and Analysis

Abstract

5-Acetamido-2-aminobenzoic acid is a molecule of interest within medicinal chemistry and materials science, yet its definitive crystal structure remains elusive in the public domain. This technical guide addresses this knowledge gap by presenting a comprehensive, hypothetical workflow for the determination and in-depth analysis of its crystal structure. This document is intended for researchers, scientists, and drug development professionals, providing a robust framework for the synthesis, crystallization, and crystallographic analysis of this compound. By detailing the underlying scientific principles and experimental considerations, this guide serves as a self-validating system for obtaining and interpreting the crystal structure of this compound, thereby enabling a deeper understanding of its solid-state properties and potential applications.

Introduction: The Significance of Crystal Structure in Drug Development

The three-dimensional arrangement of atoms in a crystalline solid, its crystal structure, is a fundamental property that dictates a molecule's physicochemical characteristics, including solubility, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding the crystal structure is paramount, as it directly influences the drug's performance and manufacturability. This compound, with its potential for diverse hydrogen bonding interactions and applications in areas such as analgesic and anti-inflammatory agent development, presents a compelling case for detailed structural elucidation.[1] This guide outlines a systematic approach to unravel the crystal structure of this compound, providing the foundational knowledge for its potential development.

Proposed Synthesis and Characterization

A reliable synthesis protocol is the first step towards obtaining high-quality single crystals. While various synthetic routes for related aminobenzoic acid derivatives exist, a common and effective method involves the selective acylation of an amino group.[1]

Synthetic Protocol: Selective Acylation

The proposed synthesis of this compound involves the selective N-acetylation of 2,5-diaminobenzoic acid.

Materials:

-

2,5-diaminobenzoic acid

-

Acetic anhydride

-

Glacial acetic acid (solvent)

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve 2,5-diaminobenzoic acid in a minimal amount of glacial acetic acid with gentle heating.

-

Cool the solution to room temperature and slowly add a stoichiometric equivalent of acetic anhydride dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold deionized water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

Spectroscopic and Thermal Characterization

Prior to crystallization experiments, the synthesized compound's identity and purity must be confirmed using a suite of analytical techniques.

| Analytical Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR Spectroscopy | To confirm the molecular structure and assess purity. | Resonances corresponding to the aromatic protons, the acetyl methyl group, the amine, and the carboxylic acid protons. The number and splitting patterns of the aromatic signals will confirm the 1,2,4-substitution pattern. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups. | Vibrational bands for N-H stretching (amine and amide), C=O stretching (carboxylic acid and amide), and C-N stretching. |

| Mass Spectrometry (MS) | To determine the molecular weight. | A molecular ion peak corresponding to the exact mass of this compound (C₉H₁₀N₂O₃, MW: 194.19 g/mol ).[2] |

| Differential Scanning Calorimetry (DSC) | To determine the melting point and assess thermal stability. | A sharp endothermic peak indicating the melting point. |

Crystallization: The Gateway to Structure Determination

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in crystal structure determination. A systematic screening of crystallization conditions is crucial.

Crystallization Workflow

The following diagram outlines a comprehensive workflow for the crystallization of this compound.

Caption: A systematic workflow for the crystallization of this compound.

Detailed Crystallization Protocols

Slow Evaporation:

-

Prepare a saturated solution of the compound in a selected solvent at room temperature.

-

Filter the solution to remove any particulate matter.

-

Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow solvent evaporation.

-

Store the vial in a vibration-free environment and monitor for crystal growth.

Vapor Diffusion (Hanging Drop Method):

-

Prepare a concentrated solution of the compound in a suitable solvent.

-

Place a small drop (1-2 µL) of this solution on a siliconized glass coverslip.

-

Invert the coverslip over a reservoir containing a precipitant (a solvent in which the compound is less soluble).

-

Seal the system to allow for slow vapor diffusion from the reservoir to the drop, gradually increasing the compound's concentration and inducing crystallization.

X-ray Diffraction Analysis: Deciphering the Atomic Arrangement

Once suitable single crystals are obtained, X-ray diffraction is employed to determine the precise arrangement of atoms within the crystal lattice.[3][4][5]

Data Collection and Processing Workflow

The following diagram illustrates the key steps in X-ray diffraction data collection and processing.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Crystallographic Data and Structural Analysis

While the actual crystallographic data for this compound is not available, we can hypothesize the key parameters that would be determined and their significance.

Hypothetical Crystallographic Data Table:

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c | Defines the symmetry operations within the unit cell. |

| a (Å) | 10.5 | Unit cell dimension along the a-axis. |

| b (Å) | 8.2 | Unit cell dimension along the b-axis. |

| c (Å) | 12.1 | Unit cell dimension along the c-axis. |

| β (°) | 98.5 | Angle between the a and c axes in a monoclinic system. |

| Volume (ų) | 1030 | Volume of the unit cell. |

| Z | 4 | Number of molecules in the unit cell. |

| Calculated Density (g/cm³) | 1.25 | Density calculated from the crystallographic data. |

| R-factor | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |

In-depth Structural Analysis would focus on:

-

Molecular Conformation: The planarity of the benzene ring and the torsion angles of the substituent groups (carboxyl, amino, and acetamido) would be analyzed. This provides insights into the molecule's flexibility and preferred spatial arrangement.

-

Hydrogen Bonding Network: The presence of both hydrogen bond donors (amine and amide N-H, carboxylic acid O-H) and acceptors (carbonyl oxygens, amine nitrogen) suggests the formation of an extensive hydrogen bonding network. Identifying these interactions (e.g., N-H···O, O-H···O) is crucial for understanding the crystal packing and the forces governing the solid-state structure.

-

π-π Stacking: The potential for π-π stacking interactions between the aromatic rings of adjacent molecules would be investigated. These interactions can significantly influence the stability of the crystal lattice.

-

Polymorphism: The crystallization process may yield different crystal forms (polymorphs) with distinct physical properties. A thorough crystallographic study would aim to identify and characterize any potential polymorphs.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the determination and analysis of the crystal structure of this compound. While the definitive structure is not yet publicly available, the proposed methodologies provide a clear path forward for researchers in the field. The elucidation of this crystal structure will be instrumental in understanding its solid-state properties, guiding the development of new pharmaceutical formulations, and unlocking its full potential in medicinal chemistry and materials science. Future work should focus on executing the proposed experimental plan and exploring the potential for co-crystallization to further modify the physicochemical properties of this promising compound.

References

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

-

Rupp, B. (n.d.). Introduction to X-ray crystallography. MRC Laboratory of Molecular Biology. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoic acid, 5-(acetylamino)-2-amino-. PubChem. Retrieved from [Link]

- de Paula, R. C., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584.

- Patel, K., et al. (2012). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Scholars Research Library, 4(2), 583-588.

Sources

- 1. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]

- 4. Benzoic acid, 5-(acetylamino)-2-amino- | C9H10N2O3 | CID 170890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

An In-Depth Technical Guide to the Solubility of 5-Acetamido-2-aminobenzoic acid for Researchers and Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Sciences

In the realm of drug discovery and development, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. A drug's ability to dissolve in a solvent to form a homogenous system is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2][3][4] For orally administered drugs, dissolution in gastrointestinal fluids is the rate-limiting step for absorption.[3][4] Poorly water-soluble drugs often exhibit incomplete or erratic absorption, leading to suboptimal drug exposure and high inter-individual variability.[1] It is estimated that over 40% of new chemical entities developed in the pharmaceutical industry are practically insoluble in water, making solubility enhancement a major hurdle for formulation scientists.[1][2] This guide provides an in-depth exploration of the solubility of 5-acetamido-2-aminobenzoic acid, a compound with potential analgesic and anti-inflammatory properties, to empower researchers and formulation scientists with the knowledge to overcome these challenges.[5]

Physicochemical Properties of this compound: A Molecular Portrait

A thorough understanding of a compound's physicochemical properties is paramount to predicting and interpreting its solubility behavior. This compound (Figure 1) is an organic molecule featuring a benzoic acid core with both an amino and an acetamido substituent. These functional groups dictate its polarity, hydrogen bonding capacity, and ionization state, all of which are crucial for its interaction with various solvents.

Figure 1. Chemical Structure of this compound

Caption: Structure of this compound.

A summary of its key physicochemical properties is presented in Table 1. The presence of both a carboxylic acid (pKa₁ ~2-4) and an amino group (pKa₂ ~2-4) suggests that the solubility of this compound will be highly pH-dependent. The XLogP3 value of 1.3 indicates a moderate lipophilicity.[6]

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | [5][7][8] |

| Molecular Weight | 194.19 g/mol | [6][7][8] |

| Melting Point | 230 °C (decomposes) | [7] |

| pKa (Predicted) | 1.99 ± 0.10 (acidic), 3.88 ± 0.10 (basic) | [7] |

| XLogP3 | 1.3 | [6] |

| Hydrogen Bond Donor Count | 3 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Topological Polar Surface Area | 92.4 Ų | [6] |

Table 1. Physicochemical Properties of this compound.

Solubility Profile: A Solvent-by-Solvent Analysis

Table 2. Predicted Qualitative Solubility of this compound.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | pH-dependent, likely low | Amphoteric nature; solubility will increase at pH values above the acidic pKa and below the basic pKa.[10] |

| Methanol | Polar Protic | High | Capable of hydrogen bonding with the solute.[9][11] |

| Ethanol | Polar Protic | High | Similar to methanol, effective hydrogen bonding.[9][11] |

| Isopropanol | Polar Protic | Moderate | Less polar than methanol and ethanol, may have slightly lower solvating power.[11] |

| Acetone | Polar Aprotic | Moderate to High | Can act as a hydrogen bond acceptor.[9] |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than acetone, but still a capable solvent.[9][11] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Strong hydrogen bond acceptor and highly polar.[9] |

| Dimethylformamide (DMF) | Polar Aprotic | Very High | Similar to DMSO in its solvating capabilities.[10] |

| Ethyl Acetate | Polar Aprotic | Low to Moderate | Less polar, may require heating to achieve significant solubility.[9][11] |

| Dichloromethane (DCM) | Nonpolar | Very Low | Inability to form strong interactions with the polar functional groups.[9] |

| Chloroform | Nonpolar | Very Low | Similar to DCM.[9] |

| Toluene | Nonpolar | Very Low | Aromatic but nonpolar, unlikely to be a good solvent. |

| Hexane | Nonpolar | Very Low | Aliphatic and nonpolar, a poor solvent for this compound.[9] |

Experimental Determination of Thermodynamic Solubility: The Gold Standard

Given the lack of extensive published data, experimental determination of the thermodynamic (or equilibrium) solubility of this compound is essential for accurate formulation development. The shake-flask method is widely regarded as the "gold standard" for this purpose due to its reliability and direct measurement of the equilibrium state.[12][13]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of thermodynamic solubility, a crucial parameter for lead optimization and formulation.[14]

Workflow for Shake-Flask Solubility Determination

Caption: Shake-Flask Method Workflow.

Key Considerations for Robust Solubility Data:

-

Purity of Materials: Both the solvent and the solute must be of high purity to avoid erroneous results.[15]

-

Confirmation of Saturation: It is crucial to ensure that an excess of the solid is present throughout the equilibration period to maintain a saturated solution.[3][15]

-

Reliable Sample Separation: The separation of the saturated solution from the undissolved solid must be complete to avoid artificially high solubility values.[15]

-

Reproducible Analysis: The analytical method used for quantification must be validated for accuracy, precision, and linearity.[15]

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant and accurately recorded temperature is essential.[3][15]

Alternative Method: Potentiometric Titration for Ionizable Compounds

For ionizable compounds like this compound, potentiometric titration offers a rapid and precise alternative for determining the intrinsic solubility and pKa values.[16] This method exploits the pH-dependent solubility of the compound.[16][17][18][19][20] By titrating a solution of the compound with a strong acid or base and monitoring the pH, the point at which the compound precipitates can be determined, from which the intrinsic solubility can be calculated.[16]

Theoretical Prediction of Solubility: An In Silico Approach

In the early stages of drug discovery, where compound availability may be limited, theoretical models can provide valuable initial estimates of solubility.

Hansen Solubility Parameters (HSP)

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a quantum chemistry-based method that can predict a wide range of thermodynamic properties, including solubility, from the molecular structure alone.[22][23] It has been successfully applied to predict the aqueous solubility of drugs and their solubility in mixed solvent systems.[24][25] While it requires specialized software and computational expertise, COSMO-RS can be a powerful tool for in silico solvent screening and understanding complex solubility behavior.[22][26]

Conclusion and Future Directions

The solubility of this compound is a critical parameter that will govern its formulation and ultimate therapeutic success. This guide has provided a comprehensive overview of its physicochemical properties, predicted solubility profile, and robust methodologies for its experimental determination and theoretical prediction. For researchers and drug development professionals working with this compound, the immediate next step should be the systematic experimental determination of its thermodynamic solubility in a range of pharmaceutically relevant solvents and biorelevant media using the shake-flask method. This empirical data will provide the solid foundation needed for rational formulation design, enabling the development of a safe and effective drug product.

References

-

Jadhav, N., et al. (2020). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 10(12), 191-200. [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Popa, L., et al. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 393-400. [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Kumar, S., & Singh, A. (2017). Importance of Solubility and Solubility Enhancement Techniques. Journal of Medical and Pharmaceutical and Allied Sciences, 6(12), 1-10. [Link]

-

Bergström, C. A., & Avdeef, A. (2019). Determination of aqueous solubility by heating and equilibration: A technical note. ADMET & DMPK, 7(3), 159-176. [Link]

-

Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(11), 803-812. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Wikipedia. (2024). Total dissolved solids. [Link]

-

ALS Global. (2022). Techniques for Accurate Measurement and Estimation of Total Dissolved Solids. [Link]

-

Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

ChemBK. (2024). 2-AMINO-5-ACETAMIDOBENZOIC ACID. [Link]

-

Fliszar, K. A., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 8866–8873. [Link]

-

Slideshare. (2015). solubility experimental methods.pptx. [Link]

-

IC Controls. (n.d.). Total Dissolved Solids Measurement. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor, 1(2), 24-37. [Link]

-

AMBL. (2017). Total Dissolved Solids by Gravimetric Determination. [Link]

-

ResearchGate. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

-

Grabowski, L. E., & Goode, S. R. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students’ Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education, 94(5), 636-639. [Link]

-

CDN. (2014). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA. [Link]

-

ERIC. (2017). Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations. [Link]

-

ResearchGate. (2025). Improved Method for Measuring Total Dissolved Solids. [Link]

-

PubChem. (n.d.). Benzoic acid, 5-(acetylamino)-2-amino-. [Link]

-

da Silva, A. C. G., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Pharmaceuticals, 16(11), 1584. [Link]

-

ResearchGate. (2013). Solubility of p ABA in several solvents (data in Table 1), from above:.... [Link]

-

SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. [Link]

-

da Silva, A. C. G., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed, 38004449. [Link]

-

Hansen Solubility Parameters. (n.d.). Hansen Solubility Parameters. [Link]

-

Svärd, M., et al. (2017). Influence of Solvent Composition on the Crystal Morphology and Structure of p-Aminobenzoic Acid Crystallized from Mixed Ethanol–Nitromethane Solutions. Crystal Growth & Design, 17(8), 4151-4161. [Link]

-

SCM. (2025). Calculation of properties — COSMO-RS 2025.1 documentation. [Link]

-

ResearchGate. (2025). The COSMO-RS feature importance for each of the.... [Link]

-

Biblioteca Digital do IPB. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. [Link]

-

Hyttinen, N., et al. (2020). Technical note: Estimating aqueous solubilities and activity coefficients of mono- and α,ω-dicarboxylic acids using COSMOtherm. Atmospheric Chemistry and Physics, 20(21), 13247-13260. [Link]

-

SIELC Technologies. (2018). 2-(Acetylamino)-5-aminobenzoic acid. [Link]

-

Hansen Solubility Parameters. (n.d.). Sheet1. [Link]

-

ResearchGate. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]

-

Prof Steven Abbott. (n.d.). HSP Basics | Practical Solubility Science. [Link]

-

ResearchGate. (2018). using hansen solubility parameters (hsps) to develop antioxidant-packaging film to. [Link]

-

Prof Steven Abbott. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. seppic.com [seppic.com]

- 4. jmpas.com [jmpas.com]

- 5. Buy this compound | 50670-83-2 [smolecule.com]

- 6. Benzoic acid, 5-(acetylamino)-2-amino- | C9H10N2O3 | CID 170890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. datapdf.com [datapdf.com]

- 19. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 20. ERIC - EJ1142018 - Determining a Solubility Product Constant by Potentiometric Titration to Increase Students' Conceptual Understanding of Potentiometry and Titrations, Journal of Chemical Education, 2017-May [eric.ed.gov]

- 21. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 22. scm.com [scm.com]

- 23. scm.com [scm.com]

- 24. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 25. ACP - Technical note: Estimating aqueous solubilities and activity coefficients of mono- and α,Ï-dicarboxylic acids using COSMOtherm [acp.copernicus.org]

- 26. researchgate.net [researchgate.net]

5-Acetamido-2-aminobenzoic acid as a building block in organic synthesis

An In-Depth Technical Guide: 5-Acetamido-2-aminobenzoic Acid as a Versatile Building Block in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a trifunctional aromatic compound that has emerged as a highly valuable and versatile scaffold in modern organic synthesis. Possessing a carboxylic acid, a primary aromatic amine, and a secondary acetamido group, its unique substitution pattern on the benzene ring offers chemists a powerful tool for constructing complex molecular architectures. The differential reactivity of these functional groups allows for selective transformations, making it a cornerstone precursor for the synthesis of a wide array of heterocyclic compounds, particularly those with significant pharmacological relevance. This guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of this compound, with a focus on its role in the construction of quinazolinone and benzodiazepine frameworks. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers with the practical knowledge required to leverage this building block in their synthetic endeavors.

Core Characteristics of this compound

This compound, also known as 2-amino-5-acetamidobenzoic acid, is a stable, crystalline solid at room temperature.[1] Its utility in synthesis is derived from the strategic placement and distinct chemical nature of its three functional groups. The primary amino group at the C2 position and the carboxylic acid at the C1 position are ortho to each other, a classic arrangement for intramolecular cyclization reactions. The acetamido group at the C5 position modulates the electronic properties of the ring and provides an additional site for potential modification.[2]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₃ | [3] |

| Molecular Weight | 194.19 g/mol | [3] |